molecular formula C20H22ClF2N3O2 B609590 Nlx204; nlx204 CAS No. 2170405-10-2

Nlx204; nlx204

Cat. No.: B609590
CAS No.: 2170405-10-2
M. Wt: 409.8618
InChI Key: ZMEGJWWPDKBOER-UHFFFAOYSA-N
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Description

Context of Serotonin (B10506) 5-HT1A Receptor Research in Central Nervous System Disorders

The serotonin 5-HT1A receptor has long been a key target in the research and development of treatments for a variety of CNS disorders, including anxiety and depression. wikipedia.org These receptors are widely distributed throughout the brain and are involved in regulating mood, cognition, and motor function. wikipedia.orgresearchgate.net

5-HT1A receptors exist in two main populations: as presynaptic autoreceptors in the raphe nuclei and as postsynaptic heteroreceptors in various cortical and subcortical regions. wikipedia.orgresearchgate.net The activation of postsynaptic 5-HT1A receptors, particularly in the prefrontal cortex, is associated with antidepressant and pro-cognitive effects. researchgate.netmdpi.com Conversely, stimulation of presynaptic autoreceptors can inhibit serotonin release, which is thought to contribute to the delayed onset of action of some existing antidepressant medications. wikipedia.org This dual role has presented a challenge in developing drugs that can selectively target the therapeutically relevant receptor population. nih.gov

Significance of Biased Agonism in GPCR Pharmacology

G protein-coupled receptors (GPCRs), such as the 5-HT1A receptor, are a large family of receptors that play a crucial role in cellular signaling. uj.edu.plbio-techne.com The concept of biased agonism, or functional selectivity, has emerged as a significant advancement in GPCR pharmacology. nih.govuj.edu.pl It proposes that a ligand can preferentially activate one of several intracellular signaling pathways coupled to a single receptor. uj.edu.plbio-techne.com This allows for a more nuanced approach to drug design, moving beyond simple activation or blockade of a receptor to selectively modulating specific downstream effects. nih.gov

For the 5-HT1A receptor, biased agonism offers the potential to develop compounds that selectively target postsynaptic receptors, thereby maximizing therapeutic benefits while minimizing the side effects associated with activating presynaptic autoreceptors. researchgate.net This approach has opened new avenues for the development of innovative treatments for CNS disorders. nih.gov

Overview of NLX-204's Role in Preclinical Drug Development

NLX-204 is a product of this new understanding of GPCR pharmacology. It is a highly selective 5-HT1A receptor biased agonist that has shown significant promise in preclinical studies. wikipedia.orgneurolixis.com Neurolixis is developing NLX-204 as a potential rapid-acting antidepressant and a non-opioid analgesic. neurolixis.comneurolixis.com

Preclinical research has demonstrated that NLX-204 exhibits potent antidepressant-like activity in animal models. neurolixis.comresearchgate.net A single administration of the compound was sufficient to reverse depression-like behaviors in mice. neurolixis.com This rapid onset of action is a key differentiator from many current antidepressants, which can take several weeks to show a therapeutic effect. neurolixis.com The antidepressant properties of NLX-204 are believed to be mediated by the activation of specific cellular signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). neurolixis.comnih.gov

Furthermore, NLX-204 has been shown to preferentially activate postsynaptic 5-HT1A receptors in the prefrontal cortex, a brain region critically involved in mood regulation. researchgate.netmdpi.com This targeted action supports the hypothesis that selective activation of these receptors is a viable strategy for achieving rapid antidepressant effects. nih.govresearchgate.net

Detailed Research Findings

Table 1: Preclinical Models and Key Findings for NLX-204

Preclinical Model Key Findings References
Mouse models of depression (chronic mild stress and corticosterone (B1669441) administration) A single administration of NLX-204 abolished depression-like behaviors. neurolixis.com
Rat chronic mild stress (CMS) model NLX-204, similar to ketamine, rapidly reversed anhedonia and attenuated working memory deficits. researchgate.netnih.gov
Naïve rats (forced swim test) NLX-204 robustly decreased immobility, indicating antidepressant-like activity. researchgate.netnih.gov
Ex vivo analysis in mice NLX-204 increased levels of pERK1/2 and pCREB in the prefrontal cortex and hippocampus. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[(2-pyridin-2-yloxyethylamino)methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF2N3O2/c21-16-13-15(4-5-17(16)22)19(27)26-10-6-20(23,7-11-26)14-24-9-12-28-18-3-1-2-8-25-18/h1-5,8,13,24H,6-7,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEGJWWPDKBOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNCCOC2=CC=CC=N2)F)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Characterization of Nlx 204

Receptor Binding Affinity and Selectivity Profile

NLX-204 demonstrates a highly specific and strong binding affinity for the serotonin (B10506) 5-HT1A receptor, while showing considerably less interaction with other monoamine receptors.

High Affinity for Serotonin 5-HT1A Receptors

NLX-204 is distinguished by its potent and high-affinity binding to serotonin 5-HT1A receptors. glpbio.comdcchemicals.comselleckchem.com Studies have reported a pKi value of 10.19 for NLX-204 at the 5-HT1A receptor, indicating a very strong binding affinity. glpbio.comdcchemicals.comselleckchem.combiocat.comcymitquimica.com This high affinity is a key characteristic of its pharmacological profile, suggesting that it can effectively engage these receptors at low concentrations. nih.gov

Selectivity Over Other Monoamine Receptors (e.g., α1, D2, 5-HT2A)

While NLX-204 binds strongly to 5-HT1A receptors, it exhibits a markedly lower affinity for other related receptors. glpbio.com Research indicates that NLX-204 has over 1000-fold selectivity for 5-HT1A receptors compared to a panel of 50 other targets, which includes common monoaminergic receptors. nih.gov Although it shows some measurable binding to adrenergic α1 and dopaminergic D2 receptors, this affinity is substantially lower than for the 5-HT1A receptor. glpbio.com Specifically, at a concentration of 1 μM, NLX-204 shows much lower binding inhibition at D2 and α2A receptors, though it retains a relatively higher value for the α1A receptor. glpbio.com This high selectivity minimizes the potential for off-target effects that can arise from interactions with other receptors like 5-HT2A.

Receptor Binding Profile of NLX-204

Receptor Binding Affinity (pKi) Selectivity vs. 5-HT1A
5-HT1A 10.19 glpbio.comdcchemicals.comselleckchem.combiocat.comcymitquimica.com -
α1 Adrenergic Lower affinity glpbio.com >1000-fold nih.gov
D2 Dopamine Lower affinity glpbio.com >1000-fold nih.gov
5-HT2A Low affinity >1000-fold nih.gov

Functional Selectivity and Intracellular Signaling Mechanisms

NLX-204 is characterized as a "biased agonist," meaning it preferentially activates specific downstream signaling pathways upon binding to the 5-HT1A receptor. nih.govneurolixis.comnih.gov This functional selectivity is a critical aspect of its unique pharmacological action. researchgate.net

Preferential Activation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation

A defining feature of NLX-204 is its preferential and robust stimulation of the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (pERK1/2). nih.govresearchgate.netprobechem.comchemsrc.com This compound is described as an ERK1/2 phosphorylation-preferring serotonin 5-HT1A receptor agonist. dcchemicals.comselleckchem.comprobechem.comchemsrc.com Studies have demonstrated that NLX-204 potently stimulates pERK1/2 in the rat cortex. researchgate.netprobechem.comchemsrc.com This preferential activation of the ERK1/2 pathway is thought to be linked to its potential therapeutic effects. nih.govneurolixis.com Research in mouse models of depression has shown that NLX-204 increases pERK1/2 levels in the prefrontal cortex. nih.gov

Differential Engagement of G-Protein Pathways (e.g., Gαi)

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit of the G protein complex. wikipedia.org Activation of this pathway typically leads to the inhibition of adenylyl cyclase. acs.orgnih.gov While detailed studies on NLX-204's specific engagement with different G-protein subtypes are ongoing, its classification as a biased agonist suggests it differentially modulates these pathways. The related compound, NLX-101, preferentially activates Gαi G proteins. researchgate.net

Reduced or Absent Activation of Beta-Arrestin Recruitment

In contrast to its strong activation of the ERK1/2 pathway, NLX-204 is suggested to have reduced or absent activation of the β-arrestin recruitment pathway. researchgate.net Functional selectivity studies on related compounds have focused on differentiating between ERK1/2 phosphorylation and β-arrestin recruitment. acs.orgnih.govresearchgate.net The development of agonists with a bias towards ERK1/2 activation over β-arrestin recruitment is a key strategy in this area of research. acs.orgnih.govacs.org This profile, where ERK1/2 signaling is favored over β-arrestin, is thought to contribute to the specific therapeutic-like effects observed with compounds like NLX-204, while potentially avoiding other effects associated with β-arrestin signaling. acs.orgnih.gov

Functional Selectivity Profile of NLX-204

Signaling Pathway Activity
ERK1/2 Phosphorylation Potent and preferential activation nih.govresearchgate.netprobechem.comchemsrc.com
Gαi Protein Pathway Likely preferential activation
β-Arrestin Recruitment Reduced or absent activation researchgate.net

Modulation of cAMP Response Element-Binding Protein (CREB) Phosphorylation

The pharmacological profile of NLX-204 includes its ability to modulate key intracellular signaling pathways implicated in neuroplasticity and antidepressant responses. One such critical pathway involves the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a transcription factor that plays a vital role in neuronal survival, differentiation, and synaptic plasticity.

Studies have shown that animal models of depression, such as those induced by unpredictable chronic mild stress (UCMS) or repeated administration of corticosterone (B1669441) (CORT), are associated with decreased levels of phosphorylated CREB (pCREB) in brain regions like the prefrontal cortex (PFC) and hippocampus. nih.govresearchgate.net Research into the effects of NLX-204 has demonstrated its capacity to counteract these deficits. For instance, in mice subjected to chronic corticosterone treatment, acute administration of NLX-204 was found to increase pCREB levels in the prefrontal cortex. nih.govresearchgate.net This finding suggests that the antidepressant-like properties of NLX-204 are, at least in part, mediated by its ability to activate specific cellular signaling mechanisms, including the phosphorylation of CREB. neurolixis.com

However, the influence of NLX-204 on CREB phosphorylation may be dependent on the specific animal model of depression used. In a study involving the UCMS model in mice, NLX-204, along with another biased agonist F15599, did not significantly alter p-CREB levels in the cortex and hippocampus, even while reversing other behavioral and neurochemical deficits. researchgate.net This highlights the complexity of the signaling cascades engaged by biased agonists and suggests that the therapeutic effects of NLX-204 may be mediated through multiple, and sometimes distinct, molecular pathways.

Table 1: Effect of NLX-204 on pCREB Levels in Animal Models of Depression

Animal Model Brain Region Effect of NLX-204 on pCREB Levels Reference
Chronic Corticosterone (CORT) Prefrontal Cortex (PFC) Increased nih.gov, researchgate.net

Implications of Biased Agonism for Therapeutic Efficacy

NLX-204 is a selective 5-HT1A receptor biased agonist, a characteristic that defines its mechanism of action and holds significant promise for its therapeutic application. nih.govneurolixis.com Biased agonism, also known as functional selectivity, refers to the ability of a ligand to preferentially activate certain intracellular signaling pathways over others upon binding to a single receptor. NLX-204 exhibits a preference for activating the extracellular signal-regulated kinase (ERK1/2) phosphorylation pathway. researchgate.netbiorbyt.combiocat.comselleckchem.com

The therapeutic implications of this biased agonism are profound, particularly for achieving a rapid-acting antidepressant (RAAD) effect. nih.govresearchgate.net Traditional antidepressants often have a delayed onset of action, taking several weeks to exert their full therapeutic benefit. neurolixis.com In contrast, compounds like NLX-204, which demonstrate potent and efficacious antidepressant-like activity upon acute administration in preclinical models, offer a potential solution to this limitation. researchgate.netnih.gov Studies have shown that the rapid and robust antidepressant-like responses of NLX-204 in rodent models are comparable to those of ketamine. nih.govresearchgate.net

A key aspect of NLX-204's biased agonism is its regional selectivity. It demonstrates a high degree of selectivity for activating postsynaptic 5-HT1A receptors located in the medial prefrontal cortex, while having minimal interaction with 5-HT1A autoreceptors in the dorsal raphe nucleus. mdpi.comacs.org This is therapeutically significant because activation of postsynaptic 5-HT1A heteroreceptors in the cortex is linked to antidepressant and pro-cognitive effects, whereas activation of presynaptic autoreceptors can inhibit serotonin release, potentially limiting therapeutic efficacy. acs.org By preferentially targeting the cortical postsynaptic receptors, NLX-204 can elicit a therapeutic benefit on mood. researchgate.net

This strategy of biased agonism at 5-HT1A receptors is considered a promising approach to achieve not only rapid and sustained antidepressant effects but also to provide benefits against cognitive deficits and anxiety, potentially without the problematic side effects associated with other rapid-acting agents like ketamine. nih.govresearchgate.netnih.gov

Table 2: Signaling Profile of NLX-204 as a Biased Agonist

Signaling Pathway NLX-204 Activity Therapeutic Association Reference
ERK1/2 Phosphorylation Preferentially activates Antidepressant activity nih.gov, researchgate.net, researchgate.net
Adenylyl Cyclase Inhibition Tested, but less preferred - acs.org

Table 3: Compound Names Mentioned

Compound Name
NLX-204
F15599 (also known as NLX-101)
Ketamine

Preclinical Efficacy Studies of Nlx 204 in Animal Models

Antidepressant-Like Activity

NLX-204 has shown robust antidepressant-like effects across multiple rodent models, suggesting a promising profile for a rapid-acting antidepressant drug (RAAD).

Rapid-Acting Antidepressant (RAAD) Effects in Rodent Models

NLX-204 is recognized for its potential as a rapid-acting antidepressant. nih.gov Studies have shown that it exhibits potent and efficacious RAAD activity in rat chronic mild stress (CMS) models, with effects observed within a single day of administration. nih.gov This rapid onset of action is a significant finding, as current antidepressant medications often require several weeks to produce a therapeutic effect. neurolixis.com The antidepressant-like effects of NLX-204 are believed to be mediated through the activation of cortical serotonin (B10506) 5-HT1A receptors. nih.govnih.gov Specifically, it preferentially phosphorylates extracellular signal-regulated kinase (ERK1/2), a pathway implicated in antidepressant activity. nih.govresearchgate.net

Efficacy in Chronic Stress Models of Depression

The efficacy of NLX-204 has been evaluated in established chronic stress models of depression, which are considered to have high translational validity for human depression. nih.govdntb.gov.ua These models include unpredictable chronic mild stress (UCMS) and chronic corticosterone (B1669441) (CORT) administration in mice. nih.govresearchgate.net In both the UCMS and chronic CORT models, a single administration of NLX-204 was sufficient to abolish depression-like behaviors. neurolixis.com Research in the rat chronic mild stress (CMS) model further supports these findings, demonstrating that NLX-204 can rapidly reverse anhedonia, a core symptom of depression. nih.govresearchgate.net

Behavioral Assessments in Forced Swim Test (FST) and Sucrose (B13894) Preference Test (SPT)

The antidepressant-like activity of NLX-204 has been quantified using standard behavioral paradigms, including the Forced Swim Test (FST) and the Sucrose Preference Test (SPT).

In the FST, a widely used screening tool for antidepressants, NLX-204 has been shown to robustly decrease immobility time in naïve mice, an effect indicative of antidepressant potential. nih.govresearchgate.net Furthermore, in mice subjected to UCMS or chronic CORT treatment, NLX-204 significantly reduced the increased immobility time caused by these stressors. nih.govresearchgate.net

The Sucrose Preference Test (SPT) is employed to measure anhedonia, the diminished ability to experience pleasure. In both the rat CMS model and the mouse chronic CORT model, NLX-204 effectively reversed the deficit in sucrose preference induced by chronic stress. nih.govnih.govresearchgate.net This anti-anhedonic activity was observed from the first day of treatment and was sustained. nih.govresearchgate.net

Table 1: Summary of NLX-204 Efficacy in Preclinical Depression Models

Model Behavioral Test Key Finding Reference
Unpredictable Chronic Mild Stress (UCMS) in mice Forced Swim Test (FST) Reduced depressive-like behavior. nih.gov
Chronic Corticosterone (CORT) in mice Forced Swim Test (FST) Reduced depressive-like behavior. nih.gov
Chronic Corticosterone (CORT) in mice Sucrose Preference Test (SPT) Normalized sucrose preference, suggesting anti-anhedonic activity. nih.gov
Chronic Mild Stress (CMS) in rats Sucrose Preference Test (SPT) Dose-dependently reversed CMS-induced sucrose intake deficit from Day 1. nih.govresearchgate.net

Anxiolytic-Like Activity

In addition to its antidepressant effects, NLX-204 has demonstrated anxiolytic-like properties in preclinical models.

Effects in Models of Anxiety

The anxiolytic potential of NLX-204 has been assessed in the elevated plus-maze (EPM) test, a standard behavioral assay for anxiety in rodents. In Wistar rats subjected to chronic mild stress, NLX-204 exhibited a robust anxiolytic-like effect, as indicated by an increase in the time spent in the open arms of the maze. nih.govresearchgate.net This effect was statistically significant at both day 2 and day 16 of treatment. nih.gov Similar anxiolytic-like activity was also observed in Wistar-Kyoto rats, a strain considered a model for treatment-resistant depression, on day 2 of treatment. nih.gov These findings suggest that NLX-204 may have therapeutic potential for anxiety disorders, in addition to depression.

Table 2: Anxiolytic-Like Effects of NLX-204 in the Elevated Plus-Maze (EPM)

Animal Strain Key Finding Reference
Wistar rats (CMS model) Increased time spent in open arms on Day 2 and Day 16 of treatment. nih.govresearchgate.net
Wistar-Kyoto rats Displayed anxiolytic-like profile on Day 2 of treatment. nih.gov

Effects on Cognitive Function

Preclinical studies have also investigated the effects of NLX-204 on cognitive function, particularly in the context of depression-related cognitive deficits. In the novel object recognition (NOR) test, a measure of working memory, rats subjected to chronic mild stress exhibited a deficit in their ability to discriminate between a novel and a familiar object. nih.govresearchgate.net Treatment with NLX-204 rescued this deficit in the discrimination index on both day 3 and day 17 of the study. nih.govresearchgate.net These results suggest that NLX-204 may not only alleviate the mood symptoms of depression but also improve associated cognitive impairments. nih.gov

Attenuation of Working Memory Deficits in Novel Object Recognition (NOR) Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay in preclinical research to assess certain aspects of learning and memory in rodents. The test leverages the innate tendency of rodents to explore novel objects more than familiar ones. Deficits in this exploratory preference are interpreted as impairments in working memory.

In a study utilizing a chronic mild stress (CMS) model in rats, which is designed to induce depressive-like behaviors and associated cognitive deficits, NLX-204 demonstrated significant efficacy. nih.govresearchgate.net The CMS procedure caused a notable deficit in the discrimination index in the NOR test, indicating impaired working memory. nih.gov Administration of NLX-204 rescued this deficit. nih.govresearchgate.net These restorative effects on working memory were observed on both day 3 and day 17 of the study. nih.govresearchgate.net

Further investigation in male Wistar rats revealed that direct microinjections of NLX-204 into the prefrontal cortex (PFC) could replicate the positive effects seen with systemic administration, successfully reducing working memory deficits in the NOR test. nih.govresearchgate.net This finding suggests that the pro-cognitive effects of NLX-204 are mediated, at least in part, through the activation of 5-HT1A receptors within the prefrontal cortex. nih.govresearchgate.net To confirm this mechanism, the beneficial effects of systemically administered NLX-204 in the NOR test were attenuated by a co-administered 5-HT1A antagonist, WAY-100,635, directly in the PFC. nih.govresearchgate.net

The compound's efficacy was also evaluated in Wistar-Kyoto rats, a strain often used to model treatment-resistant depression. nih.govresearchgate.net In this model, NLX-204 was also active, although to a lesser extent than in Wistar rats. nih.govresearchgate.net It is noteworthy that in non-stressed control rats of both strains, NLX-204 produced no significant effects in the NOR test, indicating that its action is primarily restorative in the context of stress-induced deficits. nih.govresearchgate.net

Table 1: Effect of NLX-204 on NOR Test Performance in a Rat Chronic Mild Stress (CMS) Model

Animal Model Condition Compound Key Finding Citation
Wistar Rat CMS-induced memory deficit NLX-204 Rescued the deficit in discrimination index nih.govresearchgate.net
Wistar Rat CMS-induced memory deficit NLX-204 (PFC microinjection) Reduced working memory deficits nih.govresearchgate.net
Wistar-Kyoto Rat CMS-induced memory deficit NLX-204 Active in rescuing memory deficits nih.govresearchgate.net

Exploration in Other Relevant Preclinical Models (e.g., pain, movement disorders)

Beyond its effects on cognition and depression-like states, the therapeutic potential of NLX-204 and related 5-HT1A receptor agonists has been explored in other preclinical domains, including movement disorders. While direct studies on NLX-204 for pain are less detailed in the provided results, extensive research into structurally related compounds provides context for its potential applications.

In the realm of movement disorders, a derivative from the same chemical series as NLX-204, known as NLX-112 (befiradol), has shown significant efficacy in preclinical models of Parkinson's disease. acs.orgacs.org NLX-112 was found to alleviate levodopa-induced dyskinesias in non-human primate models of Parkinson's disease. wikipedia.org Another compound from this series, NLX-266, demonstrated potent antiparkinsonian effects in a rodent model by reversing haloperidol-induced catalepsy. acs.orgacs.org These findings for related compounds suggest that the mechanism of action targeted by NLX-204, biased agonism at 5-HT1A receptors, holds promise for addressing motor symptoms associated with Parkinson's disease. acs.org

Regarding pain, another related compound, NLX-112, was noted for its pronounced analgesic activity in preclinical studies. acs.orgacs.org This indicates that this class of 5-HT1A receptor agonists may have therapeutic potential in pain management. While specific data on NLX-204 in pain models was not the focus of the available search results, the activity of its structural analogs is noteworthy.

Table 2: Preclinical Exploration of NLX-204 and Related Compounds in Other Models

Compound Preclinical Model Indication Key Finding Citation
NLX-112 (Befiradol) Parkinson's Disease Models (non-human primate) Movement Disorders Alleviated levodopa-induced dyskinesia acs.orgwikipedia.org
NLX-112 (Befiradol) General Preclinical Models Pain Characterized by pronounced analgesic activity acs.orgacs.org

Neurobiological Underpinnings of Nlx 204 S Actions

Regional Brain Distribution and Activation Patterns

The effects of NLX-204 are not uniform throughout the central nervous system but are instead concentrated in specific areas that are rich in postsynaptic 5-HT1A receptors and are critically involved in mood and cognition. jsnp-org.jpuj.edu.pl

The prefrontal cortex (PFC) is a primary site of action for NLX-204. nih.gov Studies have demonstrated that the compound exerts its effects specifically through the activation of 5-HT1A receptors located in the PFC. nih.govresearchgate.net Local microinjections of NLX-204 into the PFC of rats in a chronic mild stress model were sufficient to replicate the effects seen with systemic administration. nih.gov Conversely, the beneficial effects of systemic NLX-204 were diminished by the local administration of a 5-HT1A antagonist into the PFC, confirming that this brain region is a critical hub for the compound's activity. nih.govresearchgate.net

Activation of these cortical 5-HT1A heteroreceptors by NLX-204 leads to significant changes in intracellular signaling. researchgate.netnih.gov Specifically, NLX-204 robustly stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB) in the PFC. researchgate.netnih.gov In animal models of depression, where levels of pERK1/2 and pCREB are typically decreased, NLX-204 has been shown to increase the levels of these crucial signaling proteins. researchgate.netnih.gov

Table 1: Effect of NLX-204 on Signaling Proteins in the Prefrontal Cortex (PFC) in Mouse Models of Depression. researchgate.netnih.gov
ModelSignaling ProteinEffect of NLX-204
Unpredictable Chronic Mild Stress (UCMS)pERK1/2Increased
Corticosterone (B1669441) (CORT) AdministrationpCREBIncreased

The hippocampus, another key region in learning, memory, and mood regulation, is also affected by NLX-204. researchgate.netnih.gov Similar to the PFC, animal models of depression show decreased levels of pERK1/2 and pCREB in the hippocampus. researchgate.netnih.gov Studies indicate that the antidepressant-like properties of NLX-204 involve changes in the phosphorylation levels of these proteins in the hippocampus, suggesting the compound's ability to restore signaling pathways that are dysregulated in depressive-like states. researchgate.netnih.govmedkoo.com 5-HT1A receptors are known to be expressed postsynaptically in the hippocampus, and their activation is linked to anxiolytic and pro-cognitive effects. uj.edu.plwikipedia.orgacs.org

Table 2: Neurochemical Changes in the Hippocampus Induced by NLX-204 in Preclinical Models. researchgate.netnih.gov
ConditionSignaling ProteinObserved Change with NLX-204
Depressive-like StatepERK1/2Normalized/Increased
Depressive-like StatepCREBNormalized/Increased

A distinguishing feature of NLX-204 is its functional selectivity, which includes a limited effect on presynaptic 5-HT1A autoreceptors located on the cell bodies of serotonin (B10506) neurons in the raphe nuclei. nih.govmdpi.com These autoreceptors act as a negative feedback mechanism, where their stimulation inhibits serotonin release. wikipedia.org The delayed onset of action for many traditional antidepressants is often attributed to the initial activation of these autoreceptors. uj.edu.plnih.gov NLX-204, however, highly selectively activates postsynaptic 5-HT1A receptors in regions like the mPFC without significantly binding to the 5-HT1A autoreceptors in the dorsal raphe nucleus (DRN). mdpi.com This preferential activity at postsynaptic sites may contribute to its rapid-acting profile. nih.gov While NLX-204's primary actions are focused on cortical regions, related compounds like NLX-101 have shown activity in brainstem regions that control respiratory function, suggesting that biased agonists in this class can have effects on brainstem nuclei depending on their specific profiles. researchgate.netresearchgate.netpatsnap.com

Modulation of Neurotransmitter Systems

NLX-204's actions at the receptor level translate into significant modulation of major neurotransmitter systems, particularly the serotonergic and glutamatergic pathways.

The influence of NLX-204 extends to the glutamate (B1630785) system, a key player in neuroplasticity and rapid antidepressant effects. researchgate.net The interaction is believed to be indirect. Postsynaptic 5-HT1A receptors are located on cortical GABAergic interneurons. researchgate.netnih.gov By activating these receptors, NLX-204 inhibits the activity of these GABAergic interneurons. researchgate.net Since GABAergic interneurons normally exert an inhibitory tone on glutamatergic pyramidal neurons, this inhibition of interneurons leads to a disinhibition of the pyramidal neurons. researchgate.netcore.ac.uknih.gov The result is an enhanced glutamatergic tone and subsequent activation of AMPA receptors and ERK phosphorylation in postsynaptic cortical neurons, a mechanism that NLX-204 shares with other rapid-acting antidepressant compounds. researchgate.net This hypothesis is supported by findings that the effects of NLX-204 can be blocked by locally increasing GABAergic tone in the frontal cortex. researchgate.net

Molecular and Cellular Adaptations

The therapeutic potential of NLX-204 is rooted in its ability to induce significant molecular and cellular changes within key brain circuits. As a selective 5-HT1A receptor biased agonist, NLX-204 preferentially activates specific intracellular signaling pathways, leading to adaptations that underpin its effects on mood and behavior. nih.govresearchgate.netmdpi.com These actions are distinct from many conventional antidepressants and are characterized by a rapid onset. researchgate.net The core of these adaptations lies in the modulation of signaling cascades crucial for neuroplasticity and synaptic health. nih.govmdpi.com

Role of ERK1/2 and CREB in Neuroplasticity and Synaptic Function

A central mechanism of NLX-204's action is its robust and preferential phosphorylation of the extracellular signal-regulated kinase (ERK1/2). nih.govresearchgate.netacs.org ERK1/2 is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway deeply involved in regulating synaptic plasticity, cell survival, and differentiation. acs.orgfrontiersin.org Studies have demonstrated that NLX-204 potently stimulates the phosphorylation of ERK1/2 (pERK1/2) in the cortex. acs.org This preferential activation of the ERK pathway is a key feature of its "biased agonism" at the 5-HT1A receptor. mdpi.comacs.org

In animal models of depression, such as those induced by unpredictable chronic mild stress (UCMS) or repeated corticosterone administration, baseline levels of pERK1/2 are often diminished in brain regions like the prefrontal cortex (PFC) and hippocampus. nih.govresearchgate.net Acute administration of NLX-204 has been shown to reverse these deficits. nih.govresearchgate.net Specifically, research indicates that NLX-204 significantly increases pERK1/2 levels in the PFC of mice subjected to UCMS. nih.govresearchgate.net

Downstream of the ERK1/2 pathway, NLX-204 influences the cAMP response element-binding protein (CREB). nih.gov CREB is a transcription factor that, once phosphorylated (pCREB), regulates the expression of genes involved in neuronal plasticity and survival, including brain-derived neurotrophic factor (BDNF). frontiersin.orgfrontiersin.org Similar to pERK1/2, levels of pCREB are reduced in the PFC and hippocampus in stress-based animal models. nih.govresearchgate.net Studies have found that NLX-204 administration increases pCREB levels in the PFC of corticosterone-treated mice. nih.govresearchgate.net The activation of both ERK1/2 and CREB signaling pathways by NLX-204 in brain regions critical for mood regulation is believed to be fundamental to its rapid antidepressant-like effects and its ability to modulate synaptic function. nih.govresearchgate.net

Table 1: Effect of NLX-204 on Key Signaling Molecules in Animal Models of Depression
ModelBrain RegionMoleculeEffect of Model-Induced StressEffect of NLX-204 AdministrationSource
Unpredictable Chronic Mild Stress (UCMS)Prefrontal Cortex (PFC)pERK1/2DecreasedIncreased nih.govresearchgate.net
Unpredictable Chronic Mild Stress (UCMS)HippocampuspERK1/2Decreased- nih.govresearchgate.net
Repeated Corticosterone (CORT)Prefrontal Cortex (PFC)pCREBDecreasedIncreased nih.govresearchgate.net
Repeated Corticosterone (CORT)HippocampuspCREBDecreased- nih.govresearchgate.net

Long-Term Neurotrophic Effects

The acute molecular changes induced by NLX-204, particularly the activation of the ERK/CREB pathway, are thought to initiate sustained, long-term neurotrophic effects. While direct long-term studies on NLX-204 are emerging, evidence from related compounds and the known downstream consequences of its signaling targets suggest it promotes lasting changes in neuronal architecture and function. researchgate.net The effects of NLX-204 have been observed to persist for weeks following the cessation of treatment in animal models, which points towards the induction of long-lasting remodeling of neuronal networks. researchgate.net

While not yet demonstrated directly for NLX-204, studies on the closely related 5-HT1A biased agonist, NLX-101, suggest a potential to impact long-term neuronal function by stimulating neurogenesis, neuronal remodeling, and the expression of neurotrophic factors. researchgate.net Given that NLX-204 and NLX-101 share a similar mechanism of activating cortical 5-HT1A receptors and have comparable rapid-acting antidepressant-like profiles in preclinical models, it is plausible that NLX-204 also engages these long-term neuroplasticity mechanisms. researchgate.netresearchgate.net Such effects, if confirmed, would indicate that NLX-204 not only provides symptomatic relief but may also contribute to the structural and functional restoration of neural circuits impaired by stress and depression.

Preclinical Pharmacokinetic and Pharmacodynamic Analysis of Nlx 204

Absorption and Systemic Exposure in Animal Models

Details on the specific absorption characteristics and systemic exposure of NLX-204 in animal models are not extensively detailed in the public domain. However, preclinical trials have administered NLX-204 through various routes, including intraperitoneal (i.p.) and oral (p.o.) administration in rodents, to assess its effects. researchgate.netnih.govnih.gov The compound's consistent and dose-dependent effects in these studies suggest sufficient absorption to achieve biologically active concentrations in the bloodstream. For a comprehensive analysis, specific data points such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) would be required.

Table 1: Administration Routes in Preclinical Rodent Models

Route of Administration Animal Model
Intraperitoneal (i.p.) Rat

Brain Penetration and Distribution

For a centrally acting agent like NLX-204, the ability to cross the blood-brain barrier is paramount. Studies utilizing neuroimaging techniques have provided insight into its brain distribution. researchgate.netresearchgate.netnih.gov Radiolabeling of NLX-204 with fluorine-18 for use in positron emission tomography (PET) microdosing studies in rats has been employed to evaluate its distribution and kinetics within the brain. researchgate.netresearchgate.netresearchgate.netnih.gov These imaging studies have confirmed that NLX-204 does penetrate the brain and engages with 5-HT1A receptors in specific cortical regions. researchgate.netresearchgate.netnih.gov This direct evidence of brain penetration is a critical finding, supporting its potential for treating central nervous system disorders.

Metabolic Stability and In Vivo Half-Life

Table 2: In Vivo Half-Life of NLX-204

Parameter Species Value

Correlation of Pharmacokinetics with Pharmacodynamic Outcomes (e.g., pERK1/2 levels)

A significant aspect of NLX-204's preclinical profile is the strong correlation between its pharmacokinetic properties and its pharmacodynamic effects. NLX-204 is distinguished by its preference for activating the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). wikipedia.org This signaling pathway is linked to its potential antidepressant activity. researchgate.netnih.govnih.gov

Studies in mouse models of depression have demonstrated that administration of NLX-204 leads to an increase in the levels of phosphorylated ERK1/2 (pERK1/2) in the prefrontal cortex (PFC) and hippocampus. researchgate.netresearchgate.netnih.gov This pharmacodynamic effect is directly linked to the presence of the drug in the central nervous system. The activation of this specific cellular signaling mechanism is believed to mediate the antidepressant-like properties of the compound observed in behavioral tests. neurolixis.com This robust PK/PD relationship, where brain exposure to NLX-204 leads to a measurable increase in a key signaling molecule, strengthens the case for its mechanism of action. researchgate.netnih.govneurolixis.com

Table 3: Compound Names Mentioned

Compound Name
NLX-204
pERK1/2 (phosphorylated Extracellular signal-regulated kinases 1 and 2)
NLX-266
Serotonin (B10506)

Chemical Synthesis and Structure Activity Relationship Sar of Nlx 204 and Analogs

Synthetic Pathways for NLX-204 Production

The chemical synthesis of NLX-204, scientifically known as (3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)-amino)methyl)piperidin-1-yl)methanone, is a multi-step process that has been detailed in the medicinal chemistry literature. The synthesis of NLX-204 and its analogs generally revolves around the construction of a core 1-(1-benzoylpiperidin-4-yl)methanamine scaffold.

While the precise, step-by-step synthesis is often proprietary or detailed in the supplementary materials of scientific publications, the general approach involves the synthesis of key intermediates. One such crucial intermediate is a fluorinated aminopiperidine derivative. The synthesis of this core structure allows for subsequent modification and the introduction of the specific aryl and side-chain moieties that define NLX-204.

The radiosynthesis of a variant, [18F]NLX-204, has also been described for use in positron emission tomography (PET) imaging studies. This process typically involves the nucleophilic substitution of a nitro precursor with [18F]fluoride at an elevated temperature. This radiolabeled version enables the in-vivo visualization and study of the compound's distribution and target engagement in the brain.

Design Principles for 5-HT1A Receptor Biased Agonists

The development of NLX-204 was guided by the principle of "biased agonism" or "functional selectivity." This concept in pharmacology refers to the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. In the case of the 5-HT1A receptor, agonists can trigger various intracellular responses. The design of NLX-204 was specifically aimed at creating a biased agonist that preferentially activates the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation pathway.

Activation of the ERK1/2 pathway is believed to be associated with the therapeutic antidepressant effects of 5-HT1A receptor agonists. Conversely, other signaling pathways activated by this receptor may be linked to undesirable side effects. Therefore, the central design principle for NLX-204 was to create a molecule that would selectively engage the 5-HT1A receptor in a manner that favors the ERK1/2 signaling cascade, potentially leading to a more favorable therapeutic profile. This involved a rational drug design approach, likely utilizing computational modeling and a deep understanding of the 5-HT1A receptor's structure and ligand-binding pocket.

Influence of Structural Modifications on Functional Selectivity and Receptor Affinity

The structure-activity relationship (SAR) of NLX-204 and its analogs reveals how specific chemical modifications influence their interaction with the 5-HT1A receptor and their functional selectivity. The core structure, a 1-(1-benzoylpiperidin-4-yl)methanamine derivative, provides a scaffold for systematic modifications.

Key areas of structural modification include:

The Aryl Group: The 3-chloro-4-fluorophenyl group in NLX-204 is a critical component for high affinity and selectivity for the 5-HT1A receptor. Modifications to the substitution pattern on this aromatic ring can significantly impact binding affinity.

The Piperidine (B6355638) Ring: The fluorine atom on the piperidine ring is another important feature that influences the compound's properties.

The Side Chain: The (2-(pyridin-2-yloxy)ethyl)amino)methyl side chain plays a crucial role in determining the biased agonism of the molecule. Variations in the length and composition of this chain, as well as the nature of the terminal aromatic group, have been shown to modulate the preference for different signaling pathways.

For instance, the replacement of the pyrimidine (B1678525) ring found in earlier analogs with the pyridin-2-yloxyethyl moiety in NLX-204 was a key discovery that led to a strong preference for ERK1/2 phosphorylation.

Below is a data table summarizing the receptor affinity of NLX-204 and a related analog.

Compound5-HT1A Receptor Affinity (pKi)
NLX-204 10.19
Analog (with pyrimidine ring)~9.5

Note: pKi is the negative logarithm of the inhibitory constant (Ki), with higher values indicating stronger binding affinity.

This table illustrates the high affinity of NLX-204 for the 5-HT1A receptor. Further studies have quantified the functional selectivity, demonstrating a significant bias towards ERK1/2 phosphorylation compared to other signaling pathways like β-arrestin recruitment.

Development of Related Compounds with Differentiated Pharmacological Profiles

The research that led to NLX-204 has also spurred the development of other related compounds with distinct pharmacological profiles. By systematically altering the chemical structure, researchers have been able to create a portfolio of 5-HT1A receptor biased agonists with varying degrees of functional selectivity.

One notable related compound is NLX-101 (also known as F15599). While structurally related to NLX-204, NLX-101 exhibits a different profile of biased agonism. It also shows high affinity and selectivity for the 5-HT1A receptor and has been extensively studied for its potential therapeutic effects, particularly in the context of Rett syndrome and other neurological disorders.

The development of these analogs allows for a more nuanced approach to targeting the 5-HT1A receptor. By fine-tuning the functional selectivity, it may be possible to develop compounds that are optimized for specific therapeutic indications while minimizing off-target effects. For example, a compound with a strong bias for ERK1/2 phosphorylation, like NLX-204, might be particularly well-suited for treating depression, while another analog with a different signaling bias could be more effective for a different central nervous system disorder.

The table below provides a comparative overview of the pharmacological focus of NLX-204 and its related compound, NLX-101.

CompoundPrimary Pharmacological FocusKey Differentiating Feature
NLX-204 Antidepressant-like effectsStrong bias for ERK1/2 phosphorylation
NLX-101 Rett syndrome, other neurological disordersDistinct profile of biased agonism

This ongoing research into the synthesis and SAR of NLX-204 and its analogs is a testament to the power of medicinal chemistry to create highly specific molecular tools for dissecting and therapeutically targeting complex biological systems.

Advanced Research Perspectives and Future Directions for Nlx 204

Comprehensive Elucidation of Intracellular Signaling Networks

NLX-204's defining characteristic is its nature as a biased agonist at the serotonin (B10506) 5-HT1A receptor. wikipedia.org Unlike conventional agonists that activate all signaling pathways coupled to a receptor, NLX-204 shows a preference for specific downstream cascades. Research has demonstrated that NLX-204 preferentially activates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). wikipedia.orgresearchgate.netnih.gov This particular signaling pathway is believed to be heavily involved in producing antidepressant activity. researchgate.netnih.gov

Studies have shown that in mouse models of depression, NLX-204 increases the levels of phosphorylated ERK1/2 (pERK1/2) in the prefrontal cortex (PFC). nih.gov In addition to the ERK pathway, NLX-204 has been shown to influence the phosphorylation of the cAMP response element-binding protein (CREB), another important transcription factor involved in neuroplasticity and antidepressant responses. nih.govneurolixis.com Specifically, NLX-204 increased levels of phosphorylated CREB (pCREB) in the PFC of mice treated with corticosterone (B1669441), a substance used to induce a depressive-like state. nih.govneurolixis.com The selective engagement of these pathways underscores the core mechanism of NLX-204 and provides a foundation for its rapid-acting antidepressant-like effects observed in preclinical studies. neurolixis.com

Investigation of Long-Term Neuroadaptive Changes

A critical area of antidepressant research is the ability of a compound to induce lasting therapeutic effects. Future investigations into NLX-204 will likely focus on the long-term neuroadaptive changes that result from its administration. Preclinical evidence already suggests that the benefits of NLX-204 may be sustained.

In a chronic mild stress (CMS) model in rats, which is considered to have high translational potential for depression research, the effects of NLX-204 on anhedonia (a core symptom of depression measured by sucrose (B13894) consumption) persisted for three weeks following the cessation of treatment. nih.govnih.gov This finding indicates that NLX-204 may trigger durable neuroplastic changes that outlast the presence of the compound in the body. Future research will need to explore the specific molecular and cellular adaptations underlying these long-term effects, such as changes in gene expression, synaptic structure, and neuronal morphology in key brain circuits.

Exploration in Broader Preclinical Disease Models Beyond Mood Disorders

While the primary focus of NLX-204 research has been on its potential as a rapid-acting antidepressant, its mechanism of action suggests potential utility in a broader range of central nervous system (CNS) disorders. neurolixis.comnih.gov Studies have already begun to explore its effects on symptoms that are co-morbid with depression but also stand as independent therapeutic targets, such as cognitive deficits and anxiety. wikipedia.orgnih.gov

In preclinical models, NLX-204 has demonstrated the ability to reverse memory deficits and anxiety-like behaviors. wikipedia.orgnih.gov For instance, in the novel object recognition (NOR) test, which assesses working memory, NLX-204 rescued the cognitive deficits induced by chronic mild stress in rats. nih.govnih.gov Furthermore, in the elevated plus maze (EPM), a test for anxiety-like behavior, NLX-204 produced a robust anxiolytic-like effect. nih.gov These findings support the exploration of NLX-204 in preclinical models of diseases where cognitive impairment or anxiety are prominent features.

Preclinical ModelBehavioral/Cognitive DomainKey Findings for NLX-204
Chronic Mild Stress (CMS)Anhedonia (Sucrose Preference)Rapidly and dose-dependently reversed deficits in sucrose intake. nih.govnih.gov
Chronic Mild Stress (CMS)Working Memory (Novel Object Recognition)Rescued the deficit in the discrimination index caused by stress. nih.govnih.gov
Chronic Mild Stress (CMS)Anxiety (Elevated Plus Maze)Increased time spent in open arms, indicating an anxiolytic-like effect. nih.govnih.gov
Corticosterone AdministrationDepressive-like Behavior (Forced Swim Test)Reduced immobility time, suggesting antidepressant-like activity. nih.gov

Comparative Studies with Other Novel Neuropharmacological Agents

To better understand the therapeutic potential and unique profile of NLX-204, comparative studies with other novel agents are essential. Preclinical research has already benchmarked NLX-204 against ketamine, a well-known rapid-acting antidepressant, and NLX-101 (also known as F15599), a related 5-HT1A biased agonist. wikipedia.orgnih.gov

These studies have revealed that NLX-204 demonstrates a rapid-acting antidepressant-like profile that is comparable to that of ketamine in rodent models. wikipedia.orgnih.gov In the rat CMS model, both NLX-204 and ketamine rapidly reversed anhedonia-like behavior, with effects observed from the first day of treatment. nih.govnih.gov Both compounds also rescued memory deficits in the NOR test. nih.govnih.gov While both NLX-204 and its analog NLX-101 show similar rapid antidepressant effects, some studies have noted subtle differences in their profiles, such as in their anxiolytic-like activity, which may be due to minor differences in their biased agonism profiles. nih.gov

CompoundModelEffect on Anhedonia (Sucrose Intake)Effect on Memory (NOR)Onset of Action
NLX-204 Rat CMSDose-dependent reversalRescued deficitDay 1 nih.govnih.gov
NLX-101 Rat CMSDose-dependent reversalRescued deficitDay 1 nih.govnih.gov
Ketamine Rat CMSDose-dependent reversalRescued deficitDay 1 nih.govnih.gov

Methodological Advancements in Biased Agonism Research

The development of compounds like NLX-204 is itself a product of methodological advancements in understanding and targeting G-protein coupled receptor (GPCR) signaling. The concept of "biased agonism" or "functional selectivity" represents a paradigm shift in drug discovery, moving beyond simple receptor affinity and efficacy to the preferential activation of specific intracellular pathways. nih.gov This approach aims to isolate the signaling cascades responsible for therapeutic effects from those that cause unwanted side effects. nih.gov

Future research on NLX-204 will benefit from and contribute to further methodological advancements. The use of sophisticated neuroimaging techniques is one such frontier. Studies have already employed a combination of Positron Emission Tomography (PET) microdosing and functional ultrasound (fUS) imaging to perform pharmacokinetic and pharmacodynamic characterization of NLX-204 in the rat brain. nih.gov This multimodal approach allows researchers to visualize how NLX-204 distributes in the brain and to confirm its engagement of 5-HT1A receptors in specific cortical regions, providing a deeper understanding of its in vivo mechanism of action. nih.gov

Q & A

Q. How should researchers design experiments to evaluate NLX204's pharmacological activity while minimizing confounding variables?

To ensure robust experimental design:

  • Controlled Variables : Standardize environmental conditions (e.g., temperature, pH) and biological models (e.g., cell lines, animal strains) to isolate NLX204-specific effects .
  • Replication : Use triplicate measurements and independent experimental repeats to validate reproducibility .
  • Statistical Methods : Apply ANOVA or mixed-effects models to account for variability in dose-response studies .

Q. What analytical techniques are recommended for characterizing NLX204's structural purity and stability under varying conditions?

  • Structural Validation : Employ NMR spectroscopy and X-ray crystallography for atomic-level confirmation of NLX204’s molecular structure .
  • Purity Assessment : Use HPLC with UV/Vis or mass spectrometry detection to quantify impurities (<0.1% threshold) .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% humidity) with periodic sampling to assess hydrolytic/oxidative stability .

Q. How can researchers optimize NLX204 synthesis protocols to enhance yield without compromising stereochemical integrity?

  • Stepwise Optimization : Vary catalysts (e.g., chiral ligands), solvents, and reaction times in small-scale trials before scaling up .
  • Quality Control : Monitor enantiomeric excess via chiral chromatography at each synthesis step .
  • Mechanistic Studies : Use computational modeling (DFT) to predict reaction pathways and identify bottlenecks .

Advanced Research Questions

Q. What methodologies are critical for resolving contradictions between NLX204's in vitro potency and in vivo efficacy?

  • Cross-Validation : Compare results across multiple assays (e.g., cell-free vs. cell-based systems) to rule out assay-specific artifacts .
  • Pharmacokinetic Profiling : Measure NLX204’s bioavailability, tissue distribution, and metabolite formation in preclinical models to identify bioavailability limitations .
  • Systems Biology Approaches : Integrate transcriptomic/proteomic data to map NLX204’s off-target effects or compensatory pathways .

Q. How should researchers address discrepancies in NLX204's mechanism of action across different disease models?

  • Contradiction Analysis Framework :
    • Identify Principal Contradictions : Determine if inconsistencies stem from model-specific variables (e.g., genetic backgrounds, disease stages) .
    • Hierarchical Validation : Prioritize findings from clinically relevant models (e.g., patient-derived cells over immortalized lines) .
    • Meta-Analysis : Aggregate data from independent studies to distinguish noise from biologically significant trends .

Q. What strategies ensure reproducibility when translating NLX204 findings from bench to preclinical trials?

  • Protocol Transparency : Document all experimental parameters (e.g., buffer compositions, animal handling) in supplemental materials .
  • Blinded Analysis : Use third-party labs to replicate key experiments, reducing confirmation bias .
  • Data Sharing : Deposit raw datasets in public repositories (e.g., Zenodo) for independent verification .

Q. How can computational models improve the prediction of NLX204's interactions with non-target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities for proteins with structural homology to NLX204’s target .
  • Network Pharmacology : Construct protein-protein interaction networks to identify indirect pathways influenced by NLX204 .
  • Validation : Confirm predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Methodological Guidelines for Data Presentation

  • Tables : Include processed data (mean ± SEM) in the main text; raw data in appendices .
  • Uncertainty Reporting : Quantify errors using propagation of uncertainty formulas for kinetic/thermodynamic studies .
  • Ethical Compliance : Obtain institutional approval for biological studies and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.